2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWUSUKRCULQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225355 | |
| Record name | Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-22-7 | |
| Record name | Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies
Bromination introduces a bromine atom at the para position relative to the trifluoromethyl group. In Patent CN1810775A , dibromohydantoin (C₅H₆Br₂N₂O₂) serves as the brominating agent in a mixture of glacial acetic acid and concentrated sulfuric acid. The reaction proceeds at reflux (100–110°C) for 5–7 hours, yielding 4-bromo-2-fluoro-5-trifluoromethylbenzene with >95% purity. Key parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (dibromohydantoin:substrate) | 0.6:1 |
| Glacial acetic acid | 4–5 L per kg substrate |
| Sulfuric acid | 5–20 wt% relative to substrate |
| Yield | 85–88% |
In contrast, Patent CN101759597B employs bromine (Br₂) in dichloromethane at 0–5°C, achieving comparable yields but requiring stringent temperature control.
Cyanation and Functional Group Interconversion
Cyano Group Introduction
The brominated intermediate undergoes cyanation via nucleophilic aromatic substitution. Cuprous cyanide (CuCN) in quinoline at 180–200°C replaces the bromine atom with a cyano group over 12–15 hours. This step produces 4-cyano-2-fluoro-5-trifluoromethylbenzene with 99% purity.
Alternative Method : A Grignard-based approach (Patent CN101759597B) uses magnesium chips and N,N-dimethylformamide (DMF) to form a benzaldehyde intermediate, which is subsequently oxidized to the nitrile using hydroxylamine hydrochloride and a Lewis acid (e.g., ZnCl₂). While this route avoids toxic CuCN, it involves additional steps, reducing the overall yield to 68–72%.
Amination and Final Product Isolation
Direct Amination
The fluorine atom at the 2-position is replaced by an amino group via ammonolysis. In Patent CN1810775A , liquid ammonia and ethanol react with the cyano intermediate in a pressure reactor at 120–150°C for 6–8 hours. The reaction is quenched with ice water, yielding the target compound with 73–75% overall yield.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Dibromohydantoin, H₂SO₄, 110°C | 85–88% | >95% |
| Cyanation | CuCN, quinoline, 200°C | 90–92% | 99% |
| Amination | NH₃, ethanol, 150°C | 92–94% | 99.5% |
Catalytic Amination
Recent advances utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos to facilitate amination at lower temperatures (80–100°C). This method reduces energy consumption and improves selectivity, albeit with higher catalyst costs.
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
-
Traditional Three-Step Process (Patent CN1810775A) :
-
Grignard-Formylation Route (Patent CN101759597B) :
Chemical Reactions Analysis
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Formation of Benzimidazoles: It serves as a starting material for the synthesis of benzimidazoles, which are potential candidates for treating breast cancer.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Agents
Recent studies have indicated that compounds similar to 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile exhibit potential anticancer properties. Research has focused on its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
1.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Agrochemical Applications
2.1 Herbicides and Pesticides
Due to its fluorinated structure, this compound has been investigated for use in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability and effectiveness of the compound in agricultural settings.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing new polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials with improved performance characteristics.
3.2 Fluorinated Materials
The presence of fluorine atoms in the structure contributes to unique properties such as low surface energy and high hydrophobicity, making it valuable in developing coatings and surface treatments.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of fluorinated benzonitriles on cancer cell lines. The results indicated that derivatives of this compound inhibited cell growth by targeting specific signaling pathways associated with cancer progression.
Case Study 2: Agrochemical Efficacy
Research conducted by an agrochemical company evaluated the herbicidal activity of this compound against common weeds in cereal crops. The findings revealed that formulations containing this compound significantly reduced weed biomass compared to control treatments.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in the synthesis of benzimidazoles, the compound inhibits the growth of endothelial cells, which is crucial in cancer treatment . The trifluoromethyl group plays a significant role in enhancing the compound’s pharmacological activity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile (CAS 1095188-12-7)
- Molecular Formula : C₈H₄F₄N₂
- Molecular Weight : 204.12
- Key Differences: The amino group is at position 4, fluorine at position 3, and -CF₃ at position 2.
4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)
2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)
- Molecular Formula : C₈H₇ClN₂O
- Molecular Weight : 198.61
- Key Differences : Substitutes fluorine with chlorine and adds a methoxy group at position 4. Chlorine’s larger atomic radius and methoxy’s electron-donating nature alter electronic distribution, affecting binding affinity in receptor-ligand interactions .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile | 227.18 | 2.8 | <1 (DMSO) | N/A |
| 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile | 204.12 | 2.5 | <1 (DMSO) | N/A |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 186.13 | 2.3 | 2–3 (DMSO) | 98–102 |
Notes:
- The trifluoromethyl group increases lipophilicity (LogP), reducing aqueous solubility.
- Fluorine’s electronegativity enhances metabolic stability but may lower bioavailability .
Biological Activity
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Amino group : Enhances solubility and potential interactions with biological targets.
- Fluoro and trifluoromethyl groups : Contribute to the compound's lipophilicity and electronic properties, influencing its interaction with biomolecules.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study on structurally related compounds demonstrated that the presence of a trifluoromethyl group significantly increases activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications at the aromatic ring can further enhance efficacy against resistant strains .
Antiparasitic Activity
Recent studies have highlighted the potential of fluorinated compounds in targeting parasitic infections. For instance, analogs derived from similar scaffolds showed promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities improved aqueous solubility while maintaining antiparasitic activity, suggesting that 2-amino derivatives may also exhibit similar benefits .
Cytotoxicity and Cancer Research
In cancer research, fluorinated benzonitriles have been investigated for their cytotoxic effects on various cancer cell lines. The introduction of trifluoromethyl groups has been linked to enhanced potency in inhibiting tumor growth. Data from cytotoxicity assays indicate that modifications in the aromatic system can lead to significant variations in biological activity, emphasizing the need for careful design in drug development .
Case Studies
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial and parasitic metabolism.
- Interaction with Cellular Targets : The lipophilic nature of the compound may facilitate its penetration into cell membranes, allowing it to interact with intracellular targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology :
-
Nucleophilic aromatic substitution is a common approach for introducing fluorine and trifluoromethyl groups. For example, fluorination of nitro precursors (e.g., 3-nitro-4-fluoro derivatives) using KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–120°C.
-
Cyanation : Nitrile groups can be introduced via Sandmeyer reaction or Pd-catalyzed cyanation of halogenated intermediates .
-
Yield optimization : Use catalytic systems like CuI/1,10-phenanthroline for trifluoromethylation, and monitor reaction progress via TLC or LC-MS. Typical yields range from 40–70%, depending on steric hindrance and electronic effects .
- Data Table :
| Intermediate | Reaction Step | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluoro-3-nitrobenzotrifluoride | Nitro reduction | H₂/Pd-C, EtOH | 85 | |
| 3-Bromo-4-fluorobenzonitrile | Trifluoromethylation | CuI/Phenanthroline, DMF | 62 |
Q. How can structural analogs of this compound be designed for SAR studies?
- Methodology :
-
Scaffold modification : Replace fluorine with chloro or methoxy groups to assess electronic effects. For example, 3-chloro-4-aminobenzotrifluoride (CAS 162001) is a structural analog .
-
Positional isomerism : Compare activity of 4-fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) vs. 3-fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1) to determine regiochemical preferences .
-
Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict steric and electronic profiles of derivatives .
- Data Table :
Advanced Research Questions
Q. How can HPLC methods be optimized for detecting trace impurities like 4-amino-2-(trifluoromethyl)benzonitrile in pharmaceutical intermediates?
- Methodology :
-
Column selection : Use Waters Spherisorb ODS-2 (C18, 5 µm, 250 × 4.6 mm) for baseline separation. Mobile phase: Acetonitrile/0.1% H₃PO₄ (60:40 v/v) .
-
Detection : UV at 254 nm. Relative retention times: ~3.0 min for 4-amino-2-(trifluoromethyl)benzonitrile vs. 6.5 min for parent compound .
-
Validation : Ensure LOD ≤ 0.05% and LOQ ≤ 0.1% per ICH Q2(R1) guidelines. Calibrate with USP reference standards .
- Data Table :
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | 3.0 ± 0.2 | RSD ≤ 2% |
| Linearity (R²) | ≥0.999 | 50–150% range |
| Recovery (%) | 98–102 | Spiked at 0.1–1.0% |
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzonitriles?
- Methodology :
-
Reaction monitoring : Use in-situ FTIR or NMR to identify side products (e.g., dehalogenation or over-reduction).
-
Controlled atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .
-
Reproducibility : Compare solvent purity (H₂O ≤ 50 ppm) and catalyst batch variability (e.g., Pd-C activity).
- Case Study :
-
A reported 70% yield for 3-fluoro-4-(trifluoromethyl)benzonitrile dropped to 45% when using technical-grade DMF due to residual amines promoting side reactions .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level. Analyze Fukui indices to identify electrophilic centers (C-2 and C-5 positions are most reactive) .
- Solvent effects : Include PCM models for DMSO or THF to simulate reaction environments.
- Validation : Compare predicted vs. experimental regioselectivity in SNAr reactions with morpholine or piperidine .
Specialized Applications
Q. What role does this compound play in API impurity profiling?
- Methodology :
- Degradation studies : Stress testing under heat (80°C, 48h) and humidity (75% RH) to identify hydrolytic byproducts (e.g., carboxylic acid derivatives).
- LC-MS/MS : Use Q-TOF instruments to characterize [M+H]⁺ ions (m/z 235.03) and fragment patterns .
- Regulatory compliance : Ensure impurity levels ≤ 0.1% per USP monographs for related APIs like bicalutamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
